Cas no 1180-25-2 (b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl)

Technical Introduction: (17β)-3-Oxoandrost-4-en-17-yl β-D-Glucopyranosiduronic acid is a steroid glucuronide conjugate, formed via the linkage of a β-D-glucuronic acid moiety to the 17β-hydroxy group of 3-oxoandrost-4-ene (a testosterone derivative). This conjugation enhances the compound's water solubility, facilitating its excretion in biological systems, particularly in hepatic and renal pathways. The glucuronidation also improves metabolic stability, making it valuable for studies in steroid metabolism, detoxification mechanisms, and pharmacokinetics. Its well-defined structure serves as a reference standard in analytical chemistry, enabling precise quantification of steroid metabolites in urine or plasma. The compound is of interest in endocrinology and toxicology research for investigating androgen disposition and detoxification pathways.
b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl structure
1180-25-2 structure
Product Name:b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl
CAS No:1180-25-2
MF:C25H36O8
MW:464.548548698425
CID:220496
PubChem ID:108192
Update Time:2025-05-30

b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl
    • 4-ANDROSTEN-17B-OL-3-ONE17-(O-1B)-D-GLUCOPYRANOSIDURONIC ACID
    • 6-[(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
    • [14C]-Testosterone glucuronide
    • 4-ANDROSTEN-17BETA-OL-3-ONE 17-GLUCURONIDE
    • Testosterone b-D-glucuronide
    • TESTOSTERONE GLUCURONIDE
    • TESTOSTERONE-17-GLUCURONIDE
    • TESTOSTERONE-B-D-GLUCURONIDE FREE ACID--
    • testosteroneglucuronate
    • Testosterone 17-glucosiduronate
    • Q27103923
    • CHEMBL2074651
    • 16996-33-1
    • LMST05010012
    • AKOS022180222
    • NS00096949
    • 3-oxoandrost-4-en-17beta-yl beta-D-glucopyranosiduronic acid
    • testosterone-glucuronide
    • beta-D-Glucopyranosiduronic acid, (17beta)-3-oxoandrost-4-en-17-yl
    • 6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
    • Testosterone glucuronate
    • testosterone glucuronoside
    • (2S,3S,4S,5R,6R)-6-{[(1S,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
    • Testosterone 17beta-(beta-D-glucuronide)
    • testosterone 17-glucosiduronic acid
    • SCHEMBL1331091
    • Testosterone glucosiduronide
    • (17b)-3-oxoandrost-4-en-17-yl b-D-Glucopyranosiduronic acid
    • (2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
    • 17beta-Hydroxy-4-androsten-3-one 17-D-glucuronide
    • 17beta-hydroxyandrost-4-en-3-one 3-D-glucuronide
    • CHEBI:28835
    • Testosterone 17b-(b-D-glucuronide)
    • Testosterone glucopyranuronoside
    • W-200911
    • 1180-25-2
    • DTXSID00904352
    • BDBM50420248
    • NSC 92192
    • b-D-3-oxoandrost-4-en-17b-yl Glucopyranosiduronic acid
    • Testosterone 17-glucuronide
    • Epitestosterone glucuronide
    • .beta.-D-Glucopyranosiduronic acid, (17.beta.)-3-oxoandrost-4-en-17-yl
    • b-D-Androstane glucopyranosiduronic acid
    • Inchi: 1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1
    • InChI Key: NIKZPECGCSUSBV-HMAFJQTKSA-N
    • SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O)[C@H]1CC[C@H]2[C@@H]3CCC4=CC(CC[C@]4(C)[C@H]3CC[C@@]21C)=O

Computed Properties

  • Exact Mass: 464.24108
  • Monoisotopic Mass: 464.24101810g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 3
  • Complexity: 855
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 134Ų

Experimental Properties

  • PSA: 133.52
  • LogP: 1.79570

b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl Security Information

  • WGK Germany:3
  • Hazard Category Code: 45-63
  • Safety Instruction: 53-36/37-45
  • Hazardous Material Identification: T

b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl Pricemore >>

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Additional information on b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl

Introduction to b-D-Glucopyranosiduronic Acid, (17b)-3-Oxoandrost-4-en-17-yl and Its Significance in Modern Chemical Research

The compound with the CAS number 1180-25-2, identified as b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl, represents a fascinating intersection of carbohydrate chemistry and steroid biochemistry. This unique molecular entity has garnered attention in recent years due to its structural complexity and potential applications in pharmaceutical research. The b-D-Glucopyranosiduronic acid moiety, a derivative of glucose, is known for its role in glycosaminoglycan biosynthesis, while the (17b)-3-oxoandrost-4-en-17-yl component introduces a potent androgenic steroid backbone. Such a combination opens up novel avenues for studying structure-activity relationships in drug design.

In the realm of chemical biology, the study of b-D-Glucopyranosiduronic acid has been extensively explored for its role as a key intermediate in the synthesis of glycosides and polysaccharides. These compounds are fundamental to various biological processes, including cell signaling and immune responses. The introduction of the (17b)-3-oxoandrost-4-en-17-yl group into this framework transforms the molecule into a potential pharmacophore, capable of interacting with biological targets in ways that neither component alone could achieve. This synergy has prompted researchers to investigate its potential as a lead compound in the development of novel therapeutic agents.

Recent advancements in synthetic chemistry have enabled more efficient methodologies for constructing complex molecules like b-D-Glucopyranosiduronic acid, (17b)-3-Oxoandrost-4-en-17-yl. Techniques such as glycosylation reactions and steroid functionalization have been refined to achieve higher yields and purities, making it feasible to conduct more extensive biological evaluations. These improvements are particularly significant given the growing interest in glycoside-based drugs for their enhanced stability and bioavailability. The ability to produce this compound reliably has spurred interest in exploring its pharmacological properties further.

The structural features of b-D-Glucopyranosiduronic acid, (17b)-3-Oxoandrost-4-en-17-yl make it an attractive candidate for studying enzyme-substrate interactions. The glucopyranosiduronic acid moiety is recognized by various glycosidases, which are enzymes involved in breaking down carbohydrates. By incorporating this group into a steroid framework, researchers can gain insights into how these enzymes recognize and process structurally diverse substrates. This knowledge is crucial for developing inhibitors or modulators that could have therapeutic applications in metabolic disorders and infectious diseases.

Moreover, the (17b)-3-Oxoandrost-4-en-17-yl moiety is known for its androgenic activity, which has been leveraged in the development of selective androgen receptor modulators (SARMs). The combination with b-D-Glucopyranosiduronic acid could lead to compounds that exhibit altered pharmacokinetic profiles or enhanced specificity compared to existing SARMs. This has implications not only for treating conditions related to testosterone deficiency but also for exploring new therapeutic strategies for muscle wasting, osteoporosis, and other androgen-dependent disorders.

Recent studies have also highlighted the potential of this compound as an immunomodulator. Glycosaminoglycans, which include derivatives of glucose such as b-D-Glucopyranosiduronic acid, play a critical role in regulating immune responses. By linking this moiety to a steroid backbone, researchers hypothesize that they can create molecules that modulate immune cell function without the side effects associated with traditional immunosuppressants. Preliminary experiments suggest that derivatives of this compound may have applications in treating autoimmune diseases and allergic reactions.

The synthesis of b-D-Glucopyranosiduronic acid, (17b)-3-Oxoandrost-4-en-17-yl also presents opportunities for exploring green chemistry principles. Traditional synthetic routes often involve harsh reagents and generate significant waste. However, newer methodologies are being developed that utilize biocatalysts or renewable feedstocks to produce this compound more sustainably. These approaches align with broader efforts in the pharmaceutical industry to reduce environmental impact while maintaining high standards of quality and efficiency.

In conclusion, the compound identified by CAS number 1180-25-2 represents a promising area of research at the intersection of carbohydrate chemistry and steroid biochemistry. Its unique structure offers potential applications in drug development, enzyme studies, immunomodulation, and sustainable synthesis. As research continues to uncover new insights into its properties and functions, it is likely that b-D-Glucopyranosiduronic acid, (17b)-3-Oxoandrost-4-en-17-yl will play an increasingly important role in advancing our understanding of biological processes and developing novel therapeutic agents.

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